Home > Products > Screening Compounds P65609 > (8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid - 929867-51-6

(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid

Catalog Number: EVT-3092878
CAS Number: 929867-51-6
Molecular Formula: C16H19N5O4
Molecular Weight: 345.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a purine derivative with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopentyl group and a complex imidazo[2,1-f]purine framework. The compound's molecular formula is C16H19N5O4C_{16}H_{19}N_{5}O_{4} and its CAS number is 929867-51-6 .

Source

The compound has been synthesized and evaluated in various studies, particularly for its interactions with adenosine receptors. It is often referenced in the context of developing selective receptor ligands for pharmacological research .

Classification

This compound falls under the category of purine derivatives, specifically imidazo[2,1-f]purines. These compounds are known for their biological activity and are often explored for therapeutic applications, particularly in neurology and oncology.

Synthesis Analysis

Methods

The synthesis of (8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid can be achieved through several methods:

  1. Coupling Reactions: A common approach involves the coupling of 5,6-diaminouracil derivatives with carboxylic acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) . This method allows for the formation of the desired acetic acid derivative.
  2. Activation Methods: Another technique includes activating the carboxylic acid to form an acid chloride before coupling with the purine derivative. This method has been successfully employed for large-scale syntheses .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to characterize the final product.

Molecular Structure Analysis

Structure

The molecular structure of (8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid features:

  • A cyclopentyl group at position 8.
  • Two methyl groups at positions 1 and 7.
  • A dioxo functional group at positions 2 and 4.

This complex structure contributes to its biological activity and interaction with various receptors.

Data

The molecular weight of this compound is approximately 335.36 g/mol . The structural integrity can be confirmed through crystallography studies which provide insights into its three-dimensional arrangement.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of purine derivatives:

  1. Nucleophilic Substitution: The presence of the dioxo groups allows for nucleophilic attack by various reagents.
  2. Hydrolysis: Under acidic or basic conditions, the acetic acid moiety may hydrolyze to yield corresponding carboxylic acids.

Technical Details

Reactivity studies indicate that modifications at the cyclopentyl or methyl positions can enhance or diminish biological activity. Therefore, exploring these reactions is crucial for optimizing the compound's efficacy.

Mechanism of Action

Process

The mechanism of action primarily involves interaction with adenosine receptors. The compound exhibits selective binding affinity towards A1 adenosine receptors which play a significant role in various physiological processes such as sleep regulation and neuroprotection.

Data

Studies have demonstrated that compounds similar to (8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid can modulate neurotransmitter release and influence downstream signaling pathways related to neuronal excitability .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically described as a colorless solid with a melting point that varies depending on purity levels. Its solubility characteristics suggest moderate polarity due to the presence of both hydrophobic (cyclopentyl) and hydrophilic (carboxylic acid) groups.

Chemical Properties

Key chemical properties include:

  • Molar Mass: Approximately 335.36 g/mol
  • Solubility: Soluble in polar solvents like methanol and water.

These properties are critical for determining its formulation in pharmaceutical applications.

Applications

Scientific Uses

(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid has potential applications in:

  • Pharmacology: As a selective A1 receptor antagonist in research related to neurological disorders.
  • Imaging Studies: Its derivatives are explored as radiotracers for Positron Emission Tomography (PET) imaging to study receptor occupancy in vivo .

Properties

CAS Number

929867-51-6

Product Name

(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid

IUPAC Name

2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid

Molecular Formula

C16H19N5O4

Molecular Weight

345.359

InChI

InChI=1S/C16H19N5O4/c1-9-7-19-12-13(17-15(19)21(9)10-5-3-4-6-10)18(2)16(25)20(14(12)24)8-11(22)23/h7,10H,3-6,8H2,1-2H3,(H,22,23)

InChI Key

OFPKTZUQZINTGM-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.